molecular formula C19H13F3N2OS B3685603 N-{[2-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide

N-{[2-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide

Cat. No.: B3685603
M. Wt: 374.4 g/mol
InChI Key: BLHWQGYXMZXVTJ-UHFFFAOYSA-N
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Description

N-{[2-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene-1-carboxylic acid derivativeThe final step involves the formation of the carbamothioyl group under specific conditions, often using thiourea or similar reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-{[2-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which N-{[2-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can inhibit or activate certain biochemical pathways, leading to the desired therapeutic or chemical outcome. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamothioyl derivatives and naphthalene-based compounds. Examples include:

Uniqueness

What sets N-{[2-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide apart is its unique combination of a naphthalene backbone with a trifluoromethylphenyl group and a carbamothioyl moiety. This structure imparts specific chemical properties and reactivity that make it valuable for various applications .

Properties

IUPAC Name

N-[[2-(trifluoromethyl)phenyl]carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2OS/c20-19(21,22)15-10-3-4-11-16(15)23-18(26)24-17(25)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHWQGYXMZXVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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